5-Bromo-4-chloro-2-fluorobenzaldehyde
Overview
Description
5-Bromo-4-chloro-2-fluorobenzaldehyde is a solid compound . It is used for the preparation of benzimidazole derivatives as inhibitors of leukotriene production .
Synthesis Analysis
5-Bromo-4-chloro-2-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . Another synthesis method involves the preparation of 5-Bromo-2-fluorobenzaldehyde from 2-Fluorobenzaldehyde .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chloro-2-fluorobenzaldehyde is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H .Chemical Reactions Analysis
5-Bromo-4-chloro-2-fluorobenzaldehyde is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . It is also used for the preparation of benzimidazole derivatives as inhibitors of leukotriene production .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-fluorobenzaldehyde is a solid at 20°C . It has a molecular weight of 203.01 . The compound has a density of 1.71 g/mL at 25 °C .Scientific Research Applications
Structural and Vibrational Analysis
5-Bromo-4-chloro-2-fluorobenzaldehyde's structural properties have been a subject of study, particularly through the lens of its analogs. For instance, the structure of 4-chloro-3-fluorobenzaldehyde has been characterized using techniques like X-ray diffraction, FT-IR, and Raman, providing insights into the conformational preferences influenced by fluorine. Such studies are significant for understanding the molecular behavior of similar compounds like 5-Bromo-4-chloro-2-fluorobenzaldehyde (Parlak et al., 2014).
Impurities Control in Pharmaceutical Production
In pharmaceutical production, controlling impurities is crucial. Research on 4-bromo-3-fluorobenzaldehyde, closely related to 5-Bromo-4-chloro-2-fluorobenzaldehyde, emphasizes the importance of high-resolution analytical methods like gas chromatography for purity control, which is directly applicable to the handling of 5-Bromo-4-chloro-2-fluorobenzaldehyde in similar contexts (Shen et al., 2016).
Applications in Metal Complex Synthesis
Synthesis of metal complexes using 5-Bromo-2-fluorobenzaldehyde, a compound structurally similar to 5-Bromo-4-chloro-2-fluorobenzaldehyde, has been explored. These complexes, synthesized with transition metals like Cu(II), Zn(II), and Hg(II), have been studied for their antimicrobial activities, hinting at the potential biomedical applications of 5-Bromo-4-chloro-2-fluorobenzaldehyde in forming similar complexes (Kumar & Santhi, 2013).
Synthesis of Halogen-rich Compounds
The synthesis of halogen-rich intermediates for constructing complex molecular structures often involves compounds like 5-Bromo-4-chloro-2-fluorobenzaldehyde. For example, a study on 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a structurally related compound, demonstrates the utility of these halogen-rich intermediates in medicinal chemistry research, suggesting similar applications for 5-Bromo-4-chloro-2-fluorobenzaldehyde (Wu et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIYYWQCGYDEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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